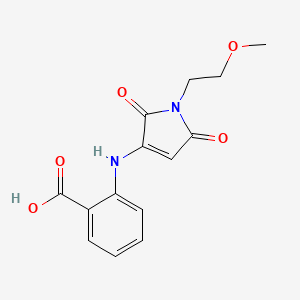

2-((1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-component condensation reactions. For instance, substituted 2-aminobenzo[b]pyrans were synthesized through a three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones . Although the exact synthesis of 2-((1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities with the compounds mentioned.

Molecular Structure Analysis

The molecular structure of related compounds has been established through techniques such as X-ray diffraction analysis. For example, the crystal structure of a substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyran was determined, which could suggest that the compound of interest might also be amenable to structural analysis by similar methods .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-((1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid. However, the study of Ru(II) complexes with related ligands indicates that these compounds can form chelates with metals and exhibit intramolecular interactions such as O-H···N hydrogen bonds . This suggests that the compound may also participate in similar chemical reactions, forming complexes with metal ions and engaging in intramolecular hydrogen bonding.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-((1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. For example, the Ru(II) complexes studied exhibit specific coordination geometries and intramolecular interactions that could influence their physical properties, such as solubility and melting points . Similarly, the compound of interest may have distinct physical and chemical properties influenced by its molecular structure and potential for intramolecular bonding.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

A study on the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including derivatives related to the specified compound, showed these compounds were evaluated for anti-inflammatory and analgesic activities. The study found that specific derivatives exhibited high potency in analgesic assays and minimal gastrointestinal erosion on chronic administration, highlighting their potential as analgesic agents. Quantitative structure-activity relationship (QSAR) studies further supported their analgesic and anti-inflammatory potencies, correlating them with the structural properties of the benzoyl substituents (Muchowski et al., 1985).

Material Science Applications

In material science, benzoic acid derivatives, including those with methoxy groups, have been explored for doping polyaniline, a conductive polymer. A study demonstrated that benzoic acid and substituted benzoic acids could dope polyaniline, altering its electrical conductivity and thermal properties. This application is crucial for developing advanced materials for electronics and nanotechnology (Amarnath & Palaniappan, 2005).

Antimicrobial Applications

Compounds with structures similar to the specified chemical have been synthesized and evaluated for antimicrobial activity. For instance, new pyridine derivatives exhibited variable and modest activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents based on these structural frameworks (Patel, Agravat, & Shaikh, 2011).

Photophysical Properties

Lanthanide-based coordination polymers assembled from derivatives of benzoic acid have been studied for their syntheses, crystal structures, and photophysical properties. These studies aim at exploring the use of such compounds in luminescent materials and sensors, highlighting the broad applicability of benzoic acid derivatives in scientific research (Sivakumar et al., 2011).

properties

IUPAC Name |

2-[[1-(2-methoxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-21-7-6-16-12(17)8-11(13(16)18)15-10-5-3-2-4-9(10)14(19)20/h2-5,8,15H,6-7H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCRHVSNNPCGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C=C(C1=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2502993.png)

![4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline](/img/structure/B2502994.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)